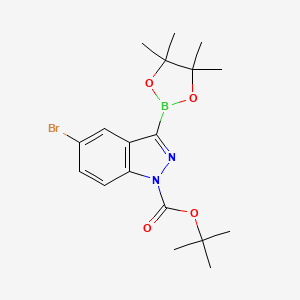
2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride is a chemical compound with the CAS Number: 2089255-48-9 . It has a molecular weight of 169.61 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO3.ClH/c1-3(7)5(2,6)4(8)9;/h3,7H,6H2,1-2H3,(H,8,9);1H . This indicates that the compound contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 169.61 . The compound should be stored at room temperature .Scientific Research Applications
1. Role in Wine Aroma
A study by Gracia-Moreno, Lopez, and Ferreira (2015) discusses the quantitative determination of 2-hydroxy-2-methylbutanoic acid, among others, in wines and alcoholic beverages. This compound may have significant sensory effects on these beverages, highlighting its relevance in the food and beverage industry (Gracia-Moreno et al., 2015).
2. Synthesis of β-Hydroxy-α-Amino Acids
Davies et al. (2013) explored the synthesis of β-hydroxy-α-amino acids, including 2-amino-3-hydroxybutanoic acid, from α-hydroxy-β-amino esters. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Davies et al., 2013).
3. Oxidation Studies
The oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid was studied by Signorella, García, and Sala (1992). This research is significant in understanding the chemical behavior and reaction mechanisms of this compound (Signorella et al., 1992).
4. Structural Determination in Pharmaceuticals
Nakamura et al. (1976) conducted an X-ray structure determination of a derivative of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component in bestatin, a pharmaceutical compound. This research aids in the structural analysis of pharmaceuticals (Nakamura et al., 1976).
5. Synthetic Applications in Pharmacology
Namikoshi et al. (1989) described the synthesis of synthetic amino acids, including 3-amino-4-hydroxy-2-methylbutanoic acid, for use in the study of cyanobacterial hepatotoxins. This showcases the compound's application in medicinal chemistry and toxin research (Namikoshi et al., 1989).
Safety and Hazards
Mechanism of Action
Mode of Action
As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially acting as a ligand for receptors or a substrate for enzymes .
Biochemical Pathways
Given its structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid metabolism pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride are not well studied. As an amino acid derivative, it is likely to be absorbed in the gut and distributed throughout the body. Its metabolism and excretion would likely involve standard amino acid metabolic pathways .
Result of Action
Given its structural similarity to other amino acids, it may be involved in protein synthesis or other cellular processes involving amino acids .
properties
IUPAC Name |
2-amino-3-hydroxy-2-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)5(2,6)4(8)9;/h3,7H,6H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEYIXJSIFYMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)
![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)




![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)


![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)
